4-Acetyl-3-hydroxyphenyl acetate
Overview
Description
Scientific Research Applications
4-Acetyl-3-hydroxyphenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
As with the target of action, more research is required to elucidate how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
For instance, the acetyl CoA pathway, which is considered one of the most ancient pathways, involves acetyl CoA and other related compounds
Result of Action
The molecular and cellular effects of 4-Acetyl-3-hydroxyphenyl acetate’s action are currently unknown. Given its structural similarity to other phenolic compounds, it may exhibit antioxidant properties, but this is purely speculative and requires experimental validation .
Biochemical Analysis
Biochemical Properties
4-Acetyl-3-hydroxyphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 4-hydroxyphenylacetate-3-hydroxylase, which catalyzes the hydroxylation of 4-hydroxyphenylacetate to produce catechols . This interaction is crucial for the compound’s role in metabolic pathways and its impact on cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, such as 4-hydroxyphenylacetate-3-hydroxylase, and modulates their activity . This interaction can lead to the inhibition or activation of these enzymes, resulting in changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and oxidative stress . These dosage-dependent effects are important considerations for its use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as 4-hydroxyphenylacetate-3-hydroxylase, which catalyzes the hydroxylation of 4-hydroxyphenylacetate . This interaction is crucial for the compound’s role in metabolic pathways, including the production of catechols and other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its role in cellular processes.
Preparation Methods
The synthesis of 4-Acetyl-3-hydroxyphenyl acetate can be achieved through several methods. One common synthetic route involves the reaction of acetic anhydride with resacetophenone in the presence of sodium acetate or pyridine as a catalyst . The reaction is typically carried out at reflux temperature, and the yield can be as high as 95% . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
4-Acetyl-3-hydroxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-Acetyl-3-hydroxyphenyl acetate can be compared with other similar compounds, such as:
4-Hydroxyphenyl acetate: Known for its antioxidant properties.
6-Acetyl-3-phenanthryl acetate: Another acetylated phenolic compound with distinct properties.
3,6-Ditert-butyl-2-hydroxyphenyl acetate: A compound with bulky substituents that affect its reactivity
Properties
IUPAC Name |
(4-acetyl-3-hydroxyphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-4-3-8(5-10(9)13)14-7(2)12/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBMROOTCQXGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379433 | |
Record name | 4-acetyl-3-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42059-48-3 | |
Record name | 4-acetyl-3-hydroxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETYL-3-HYDROXYPHENYL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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